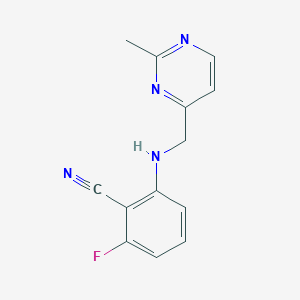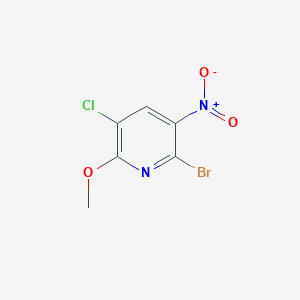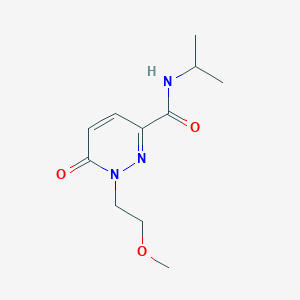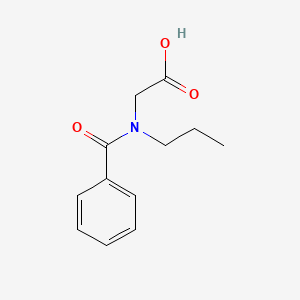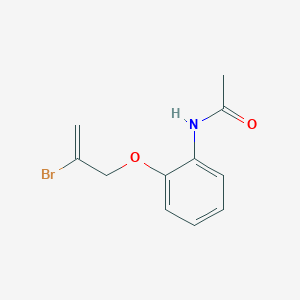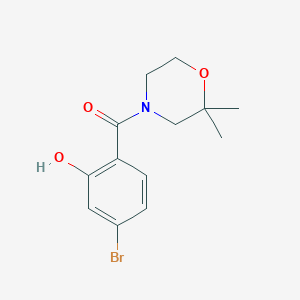
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone is an organic compound with the molecular formula C13H16BrNO3 This compound is of interest due to its unique chemical structure, which includes a brominated phenol and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,2-dimethylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-bromo-2-hydroxybenzaldehyde in a suitable solvent such as methanol.
- Adding 2,2-dimethylmorpholine to the solution.
- Introducing a catalyst, such as a Lewis acid, to facilitate the reaction.
- Stirring the mixture at a specific temperature and time to complete the reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
科学的研究の応用
(4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s brominated phenol moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of (4-Bromo-2-hydroxyphenyl)(2,2-dimethylmorpholino)methanone.
2,2-Dimethylmorpholine: Another precursor used in the synthesis.
4-Bromo-2,5-dimethoxyamphetamine: A compound with a similar brominated phenol structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a brominated phenol and a morpholine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC名 |
(4-bromo-2-hydroxyphenyl)-(2,2-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2)8-15(5-6-18-13)12(17)10-4-3-9(14)7-11(10)16/h3-4,7,16H,5-6,8H2,1-2H3 |
InChIキー |
NTMOPXORNICLGA-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCO1)C(=O)C2=C(C=C(C=C2)Br)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


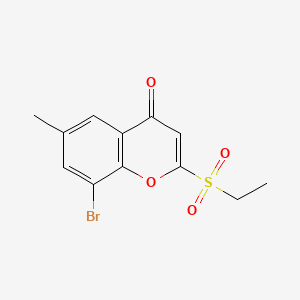
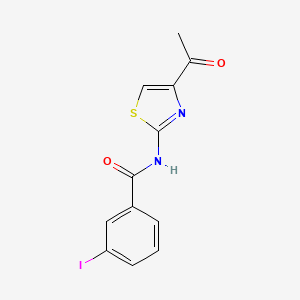
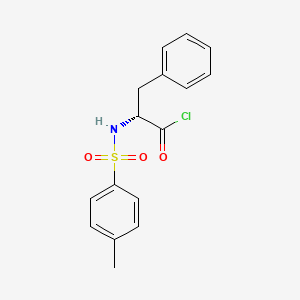
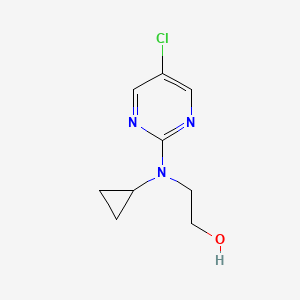
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
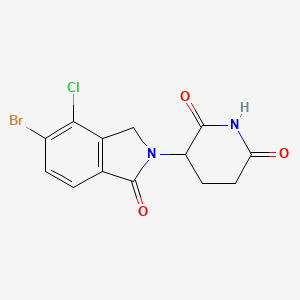
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
